molecular formula C24H20ClNO3 B009554 Fmoc-L-phenylalanyl chloride CAS No. 103321-57-9

Fmoc-L-phenylalanyl chloride

Cat. No.: B009554
CAS No.: 103321-57-9
M. Wt: 405.9 g/mol
InChI Key: LRAXUKFFZHLNMX-QFIPXVFZSA-N
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Description

Fmoc-L-phenylalanyl chloride: is a derivative of the amino acid phenylalanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a temporary protecting group for the amino group of phenylalanine, allowing for selective reactions at other functional groups.

Scientific Research Applications

Chemistry: Fmoc-L-phenylalanyl chloride is extensively used in the synthesis of peptides and proteins. It allows for the stepwise assembly of amino acids into complex sequences, facilitating the study of protein structure and function .

Biology: In biological research, this compound is used to create peptide-based probes and inhibitors. These molecules can be used to study enzyme kinetics, protein-protein interactions, and cellular signaling pathways .

Medicine: this compound is employed in the development of peptide-based drugs. These drugs can target specific proteins or receptors, offering therapeutic potential for various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials. These materials have applications in drug delivery, tissue engineering, and biosensing .

Mechanism of Action

The Fmoc group is a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS). Its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .

Safety and Hazards

Fmoc-L-phenylalanyl chloride should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Fmoc-L-phenylalanyl chloride has potential applications in various fields. For instance, Fmoc-dipeptides comprising α-methyl-L-phenylalanine can be used to fabricate various biofunctional materials . Also, Fmoc-phenylalanine nanofibrillar hydrogel has shown antimicrobial action against both Gram-positive and Gram-negative bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fmoc-L-phenylalanyl chloride is typically synthesized by reacting L-phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using column chromatography .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Fmoc-L-phenylalanyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Fmoc-L-alanyl chloride
  • Fmoc-L-valyl chloride
  • Fmoc-L-leucyl chloride

Comparison: While these compounds share the Fmoc protecting group, they differ in the amino acid component. Fmoc-L-phenylalanyl chloride is unique due to the aromatic side chain of phenylalanine, which can engage in π-π interactions and contribute to the stability and functionality of the resulting peptides .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO3/c25-23(27)22(14-16-8-2-1-3-9-16)26-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,26,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAXUKFFZHLNMX-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449033
Record name FMOC-L-PHENYLALANYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103321-57-9
Record name 9H-Fluoren-9-ylmethyl N-[(1S)-2-chloro-2-oxo-1-(phenylmethyl)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103321-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name FMOC-L-PHENYLALANYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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